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Compound of Interest

Compound Name: 1-Tert-butoxy-2-propanol

Cat. No.: B1216398 Get Quote

Spectroscopic Data of 1-Tert-butoxy-2-propanol:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Tert-butoxy-
2-propanol, a key solvent and intermediate in various chemical and pharmaceutical

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The spectroscopic data for 1-Tert-butoxy-2-propanol provides a unique fingerprint for its

molecular structure. This data is crucial for quality control, reaction monitoring, and structural

elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of 1-Tert-butoxy-2-propanol exhibits distinct signals corresponding to

the different proton environments in the molecule. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a standard reference.

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 1.15 Doublet 3H -CH(OH)CH₃

b 1.20 Singlet 9H -OC(CH₃)₃

c 2.45 Broad Singlet 1H -OH

d 3.20
Doublet of

Doublets
1H -OCHH-

e 3.35
Doublet of

Doublets
1H -OCHH-

f 3.85 Multiplet 1H -CH(OH)CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments.

Signal Chemical Shift (δ, ppm) Assignment

1 20.5 -CH(OH)CH₃

2 27.5 -OC(CH₃)₃

3 66.0 -CH(OH)CH₃

4 73.0 -OC(CH₃)₃

5 76.5 -OCH₂-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 (broad) Strong O-H stretch (alcohol)

2970, 2930, 2870 Strong C-H stretch (alkane)

1365 Medium C-H bend (t-butyl group)

1190, 1080 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Possible Fragment

59 High [M - C₄H₉O]⁺ or [CH₃CHOH]⁺

57 High [C₄H₉]⁺

45 Moderate [CH₂OH]⁺

41 Moderate [C₃H₅]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above for a liquid sample like 1-Tert-butoxy-2-propanol.

NMR Spectroscopy
Sample Preparation: A small amount of 1-Tert-butoxy-2-propanol (typically 5-25 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in

a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane

(TMS), is added for calibration (δ = 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired using a 300-500 MHz spectrometer. For ¹³C NMR, a higher number of

scans is usually required to obtain a good signal-to-noise ratio.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the TMS signal. Integration of the signals in the ¹H NMR spectrum is

performed to determine the relative number of protons.

IR Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of 1-Tert-butoxy-2-propanol is placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an

FTIR spectrometer.

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The

sample is then applied, and the sample spectrum is recorded. The instrument measures the

absorption of infrared radiation at different wavenumbers.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: A small amount of the liquid sample is injected into the mass

spectrometer, often through a gas chromatograph (GC-MS) for separation and purification

before ionization.

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI),

which involves bombarding the molecules with a high-energy electron beam.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Tert-butoxy-2-propanol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216398#spectroscopic-data-of-1-tert-butoxy-2-
propanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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